

# LRE1 sAC Inhibitor: A Deep Dive into its Allosteric Mechanism of Action

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## Compound of Interest

Compound Name: LRE1

Cat. No.: B608652

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A comprehensive technical guide detailing the mechanism of action of **LRE1**, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of **LRE1**'s interaction with sAC, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

## Core Mechanism: Allosteric Inhibition via the Bicarbonate Binding Site

**LRE1** exerts its inhibitory effect on soluble adenylyl cyclase (sAC) through a unique allosteric mechanism.<sup>[1][2][3][4]</sup> Unlike competitive inhibitors that bind to the enzyme's active site, **LRE1** binds to the bicarbonate ( $\text{HCO}_3^-$ ) binding site, a region distinct from the ATP-binding catalytic site.<sup>[1][4]</sup> Bicarbonate is the physiological activator of sAC, and by occupying this site, **LRE1** prevents the conformational changes necessary for sAC activation. This non-competitive mode of inhibition with respect to ATP makes **LRE1** a highly specific modulator of sAC activity.<sup>[1]</sup>

Crystallographic and kinetic studies have revealed that **LRE1** not only occupies the bicarbonate binding site but also extends into a channel that connects this site to the active site.<sup>[1]</sup> This extended interaction is thought to contribute to the inhibitor's tight binding and specificity.

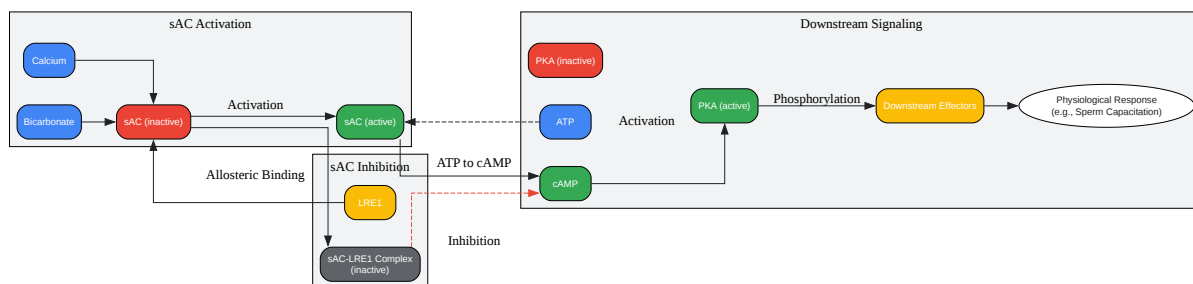
## Quantitative Inhibitory Profile of LRE1

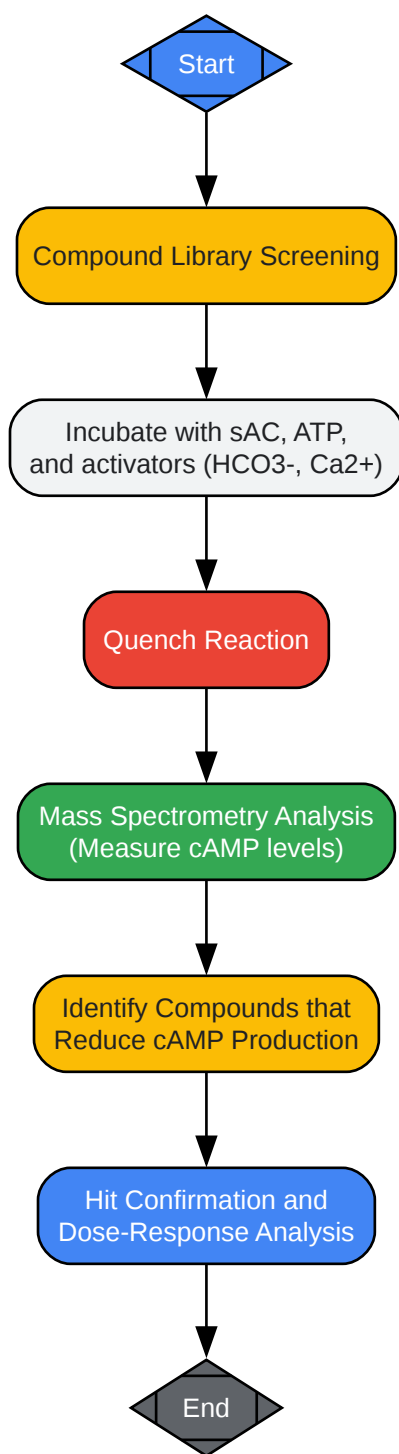
The inhibitory potency of **LRE1** against sAC has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for **LRE1**.

Parameter	Value	Species	Assay Conditions	Reference
IC50	~3.2 $\mu$ M	Human	Recombinant sAC, in vitro	
IC50	5.3 $\mu$ M	Not Specified	Biochemical Assay	[5]
IC50	~10 $\mu$ M	Not Specified	In vitro	

## Signaling Pathway of sAC and its Inhibition by LRE1

Soluble adenylyl cyclase plays a crucial role in various physiological processes, most notably in sperm capacitation and fertility. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in cell motility, metabolism, and other functions. **LRE1**, by blocking sAC activation, effectively dampens this entire signaling cascade.





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## References

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